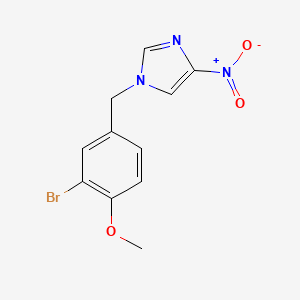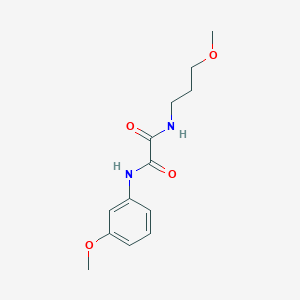![molecular formula C27H30N4O4S B11631947 (6Z)-2-butyl-6-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11631947.png)
(6Z)-2-butyl-6-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- This compound is a complex heterocyclic molecule with a unique structure. Let’s break it down:
- The core of the compound consists of a thiadiazolo[3,2-a]pyrimidin-7-one scaffold.
- Attached to this core, we have:
- A butyl group (a four-carbon alkyl chain).
- A benzylidene group (a double bond between the benzene ring and an aldehyde group).
- An ethoxy group (an oxygen atom connected to an ethyl group).
- A dimethylphenoxy group (a phenoxy ring with two methyl substituents).
- A methoxy group (an oxygen atom connected to a methyl group).
- The compound’s systematic name is quite a mouthful, but it reflects its intricate structure.
Vorbereitungsmethoden
- Synthetic routes for this compound may involve multi-step reactions.
- One possible approach is the condensation of appropriate precursors to form the thiadiazolo[3,2-a]pyrimidin-7-one core, followed by subsequent functional group modifications.
- Industrial production methods likely optimize yield and scalability.
Analyse Chemischer Reaktionen
Reactions: The compound can undergo various reactions, including
Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications.
Major Products: These would vary based on the specific reaction and starting materials.
Wissenschaftliche Forschungsanwendungen
Chemistry: Investigating the compound’s reactivity, stability, and novel derivatives.
Biology: Studying its interactions with biological macromolecules (e.g., proteins, DNA).
Medicine: Exploring potential therapeutic applications (e.g., anticancer, antimicrobial properties).
Industry: Developing new materials or catalysts based on its structure.
Wirkmechanismus
- The compound’s mechanism likely involves interactions with specific molecular targets (e.g., enzymes, receptors).
- It may affect cellular pathways related to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other heterocyclic molecules with diverse substituents.
Uniqueness: Highlight its distinctive features compared to related compounds.
Eigenschaften
Molekularformel |
C27H30N4O4S |
|---|---|
Molekulargewicht |
506.6 g/mol |
IUPAC-Name |
(6Z)-2-butyl-6-[[4-[2-(2,4-dimethylphenoxy)ethoxy]-3-methoxyphenyl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C27H30N4O4S/c1-5-6-7-24-30-31-25(28)20(26(32)29-27(31)36-24)15-19-9-11-22(23(16-19)33-4)35-13-12-34-21-10-8-17(2)14-18(21)3/h8-11,14-16,28H,5-7,12-13H2,1-4H3/b20-15-,28-25? |
InChI-Schlüssel |
LLQRCPANZQBEMQ-NMBITUCBSA-N |
Isomerische SMILES |
CCCCC1=NN2C(=N)/C(=C/C3=CC(=C(C=C3)OCCOC4=C(C=C(C=C4)C)C)OC)/C(=O)N=C2S1 |
Kanonische SMILES |
CCCCC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OCCOC4=C(C=C(C=C4)C)C)OC)C(=O)N=C2S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11631864.png)
![2-{(5Z)-5-[5-bromo-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}ethanesulfonic acid](/img/structure/B11631868.png)
![N-(4-chlorophenyl)-2-{[3-cyano-5-hydroxy-4-(thiophen-2-yl)-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B11631874.png)


![4-methyl-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B11631883.png)
![7-ethoxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11631895.png)
![[(4,5-dimethoxy-7,11,12-trioxo-1,2,2b,8,9,9a,9b,10,11,12-decahydro-7H-2a,10-methano-6b,12a-diazacyclobuta[4,5]cycloocta[1,2,3-jk]fluoren-9-yl)oxy]acetic acid](/img/structure/B11631904.png)
![N-[(4-chlorophenyl)sulfonyl]-3-methyl-N-(4-methylphenyl)benzamide](/img/structure/B11631923.png)
![ethyl 2-[2-(3-chlorophenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11631930.png)
![N-(2,4-Dimethylpentan-3-YL)-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide](/img/structure/B11631938.png)

![Methyl 5-cyano-6-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11631944.png)
![2-(4-chlorophenyl)-3-[2-(2,6-dimethylphenoxy)ethyl]quinazolin-4(3H)-one](/img/structure/B11631952.png)
